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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B145032

Introduction

Axially chiral biaryl phosphines are a cornerstone of asymmetric catalysis, enabling the
synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical
industries. Among these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its
derivatives are preeminent. The partially hydrogenated analogue, (S)-5,5',6,6',7,7',8,8'-
octahydro-1,1'-binaphthyl-2,2'-diyl)bis(diphenylphosphine) ((S)-H8-BINAP), often exhibits
superior performance in certain asymmetric hydrogenations, offering higher enantioselectivities
and catalytic activities compared to its parent BINAP ligand.

This technical guide provides an in-depth overview of the synthetic route to produce
enantiopure (S)-H8-BINAP, starting from the readily available chiral precursor, (S)-1,1'-bi-2-
naphthol ((S)-BINOL). The synthesis is a robust two-part process:

o Part I: Asymmetric Hydrogenation. Catalytic hydrogenation of (S)-BINOL to produce
(S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL).

o Part II: Ditriflation and Phosphination. Conversion of the hydroxyl groups of (S)-H8-BINOL to
triflates, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine to
yield (S)-H8-BINAP.

This document details the experimental protocols, reaction parameters, and expected
outcomes for each stage, supported by quantitative data and process diagrams for clarity.
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Part I: Synthesis of (S)-H8-BINOL from (S)-BINOL

The foundational step in the synthesis is the stereoretentive hydrogenation of one naphthalene
ring system in each of the binaphthy! units of (S)-BINOL. This is efficiently achieved using a
heterogeneous palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The
reaction preserves the axial chirality of the starting material.

Figure 1. Hydrogenation of (S)-BINOL to (S)-H8-BINOL.

Quantitative Data: Hydrogenation of (S)-BINOL

The following table summarizes the optimized reaction conditions and expected results for the
synthesis of (S)-H8-BINOL, based on a validated procedure from Organic Syntheses.[1]

Parameter Value

Substrate (S)-BINOL
Catalyst 10 wt% Palladium on Carbon (50 wt% water)
Catalyst Loading ~0.3 mol% Pd
Solvent Anhydrous Ethanol
Hydrogen Pressure 250 psig
Temperature 70 °C

Reaction Time 18 hours

Yield 81%([1]

Purity >97 wit%[1]
Enantiomeric Excess >99% ee[1]

Experimental Protocol: Preparation of (S)-H8-BINOL[1]

o Reactor Setup: A suitable high-pressure reactor (e.g., a Parr shaker or autoclave) is charged
with (S)-BINOL and 10 wt% palladium on carbon (50% wet).
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» Solvent Addition: Anhydrous ethanol is added to the reactor. For a 5.0 g scale of (S)-BINOL,
approximately 50 mL of ethanol is used.

 Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by
several purges with hydrogen gas to ensure an inert atmosphere.

e Reaction: The mixture is heated to 70 °C. Once the temperature is stable, the reactor is
pressurized with hydrogen to 250 psig, and vigorous stirring is initiated. The reaction is
allowed to proceed for 18 hours, maintaining the temperature and pressure.

o Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the
reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake
is washed with additional ethanol.

« |solation: The combined filtrate is concentrated under reduced pressure to yield the crude
product as a white solid.

 Purification: The crude solid is triturated with hexanes. The slurry is stirred at room
temperature for 1 hour, then filtered. The collected solid is dried under vacuum at 50 °C to a
constant mass, affording pure (S)-H8-BINOL as a white solid.[1]

Part Il: Synthesis of (S)-H8-BINAP from (S)-H8-
BINOL

The conversion of (S)-H8-BINOL to (S)-H8-BINAP follows a well-established two-step
sequence analogous to the synthesis of BINAP from BINOL.[2][3] The hydroxyl groups are first
activated by conversion to trifluoromethanesulfonate (triflate) esters. The resulting bis-triflate is
then subjected to a nickel-catalyzed phosphination.

Figure 2. Two-step synthesis of (S)-H8-BINAP from (S)-H8-BINOL.

Quantitative Data: Ditriflation and Phosphination

The following data is based on the analogous and highly efficient procedure for BINAP
synthesis.[2][3] Yields for the H8-BINAP synthesis are expected to be comparable.
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Step Parameter Value

Triflic Anhydride (Tf20),

1. Ditriflation Reagents o
Pyridine
Solvent Dichloromethane (CH2Clz)
Temperature 0 °C to Room Temperature
Reaction Time 12-17 hours
Yield ~94%(2]
Diphenylphosphine (Ph2PH),
2. Phosphination Reagents PRenyipnosp ( )
DABCO
[1,2-
Catalyst Bis(diphenylphosphino)ethane]

nickel(ll) chloride (NiClz(dppe))

Catalyst Loading 10 mol%
Anhydrous Dimethylformamide
Solvent
(DMF)
Temperature 100 °C
Reaction Time 2-3 days
Yield ~77%][3]

Experimental Protocol: Preparation of (S)-H8-BINAP

This protocol is adapted from the robust procedure for (R)-BINAP synthesis published in
Organic Syntheses.[2]

Step A: Preparation of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol bis-triflate

e Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with (S)-
H8-BINOL under a nitrogen atmosphere.
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» Reagent Addition: Dry dichloromethane is added, followed by dry pyridine. The solution is
cooled to 0-5 °C in an ice bath. Triflic anhydride is then added dropwise, maintaining the
temperature below 10 °C.

o Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred
at room temperature overnight (approx. 17 hours).

o Work-up and Isolation: Hexane is added to the reaction mixture, which is then filtered
through a pad of silica gel. The silica gel is washed with a 1:1 mixture of hexane and
dichloromethane. The combined filtrate is concentrated under vacuum to provide the (S)-H8-
BINOL-ditriflate as a solid.[2]

Step B: Preparation of (S)-H8-BINAP

o Catalyst Preparation: An oven-dried flask is charged with NiClz(dppe). The flask is purged
with nitrogen, and anhydrous, degassed dimethylformamide (DMF) is added, followed by
diphenylphosphine. The resulting solution is heated at 100 °C for 30 minutes.

¢ Main Reaction: A solution of the (S)-H8-BINOL-ditriflate and 1,4-diazabicyclo[2.2.2]octane
(DABCO) in anhydrous, degassed DMF is transferred via cannula to the hot catalyst
solution.

» Reaction Monitoring: The reaction is maintained at 100 °C. Additional portions of
diphenylphosphine may be required and are added periodically. The reaction progress is
monitored by HPLC or TLC until the ditriflate is completely consumed (typically 2-3 days).[2]

« |solation and Purification: The dark reaction mixture is cooled to approximately -15 °C to
induce crystallization. The product is collected by filtration, washed with cold methanol, and
dried under vacuum to yield (S)-H8-BINAP as an off-white crystalline solid.[3]

Overall Experimental Workflow

The entire process, from starting material to the final ligand, involves a sequential workflow of
reaction, work-up, and purification for each major part of the synthesis.
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Figure 3. Overall workflow for the synthesis of (S)-H8-BINAP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Synthesis of (S)-H8-BINAP from (S)-BINOL: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145032#s-h8-binap-synthesis-from-s-binol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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